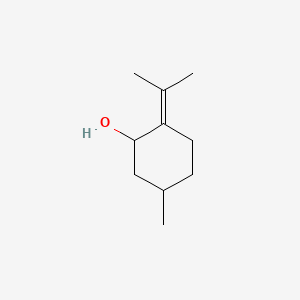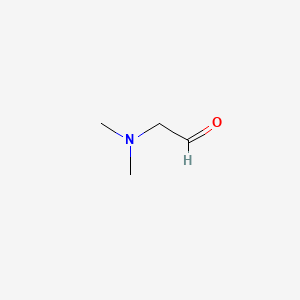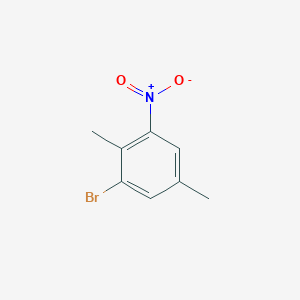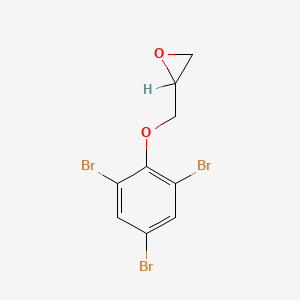
Pulegol
Descripción general
Descripción
Pulegol is a naturally occurring monoterpene alcohol. Its chemical formula is C10H18O , and its molecular weight is approximately 154.25 g/mol . It is also known by other names, including Cyclohexanol, 5-methyl-2-(1-methylethylidene) . The compound is found in various plant species and is particularly abundant in Mentha pulegium L. , commonly known as pennyroyal .
Synthesis Analysis
This compound can be synthesized through various methods, including extraction from natural sources (such as pennyroyal oil) or chemical synthesis. The most common route involves the isolation of this compound from essential oils obtained from mint plants. Researchers have explored different extraction techniques to optimize yield and purity .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with a methyl group (CH3) and an isopropylidene group (CH3CH=C2H5) attached to it. The stereochemistry of this compound is important, as it exists in both cis and trans forms. The trans isomer is more common in nature .
Chemical Reactions Analysis
- Cyclization : Under specific conditions, this compound can cyclize to form other terpenes or derivatives .
Safety and Hazards
Propiedades
Número CAS |
529-02-2 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
5-methyl-2-propan-2-ylidenecyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8,10-11H,4-6H2,1-3H3 |
Clave InChI |
JGVWYJDASSSGEK-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C(C)C)C(C1)O |
SMILES canónico |
CC1CCC(=C(C)C)C(C1)O |
Otros números CAS |
529-02-2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![n-{4-[(3-Methyl-1,2-thiazol-5-yl)sulfamoyl]phenyl}acetamide](/img/structure/B3191220.png)







